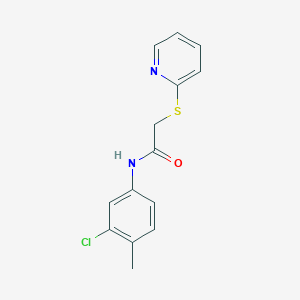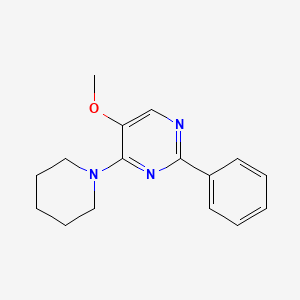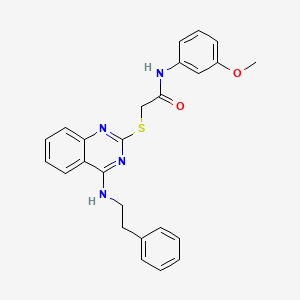
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown promising results in preclinical studies for the treatment of several neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has gained significant attention from the scientific community due to its potential therapeutic benefits and its unique mechanism of action.
作用機序
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA transaminase, N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory signaling and a decrease in excitatory signaling. This mechanism of action is similar to that of the clinically used antiepileptic drug, vigabatrin.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has been shown to increase GABA levels in the brain, which leads to an increase in inhibitory signaling and a decrease in excitatory signaling. This has been shown to have several physiological effects, including reducing seizure activity, reducing drug-seeking behavior, and reducing anxiety-like behavior.
実験室実験の利点と制限
One of the advantages of using N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological processes. However, one limitation of using N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide. One area of interest is the use of N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide for the treatment of epilepsy, addiction, and anxiety in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide in humans. Another area of interest is the development of new compounds that are structurally similar to N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide but have improved pharmacokinetic and pharmacodynamic properties. These compounds could potentially have better therapeutic benefits and fewer side effects than N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide. Finally, research on the role of GABA in various physiological processes could lead to the development of new treatments for a wide range of neurological disorders.
合成法
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of cyclopentanone with malononitrile to form a cyanoenolate intermediate. This intermediate is then reacted with 1,2-dimethylpropionyl chloride to form the corresponding ketone. The final step involves the reaction of the ketone with piperidine-3-carboxylic acid to form N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide.
科学的研究の応用
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has been extensively studied in preclinical models for the treatment of several neurological disorders. In animal models of epilepsy, N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)15(22)20-10-6-7-13(11-20)14(21)19-17(12-18)8-4-5-9-17/h13H,4-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBNYLFTPDCASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)
![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)

![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)

![5-benzyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2776812.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)

![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)